molecular formula C13H20N2 B2452999 1-(3-Phenylpropyl)piperazine CAS No. 55455-92-0

1-(3-Phenylpropyl)piperazine

Cat. No. B2452999
CAS RN: 55455-92-0
M. Wt: 204.317
InChI Key: LOJCUYCKDGYLJH-UHFFFAOYSA-N
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Description

1-(3-Phenylpropyl)piperazine is an organic compound with the molecular formula C13H20N2 . It has a molecular weight of 204.31 . It is a heterocyclic compound, which means it contains a ring of atoms of at least two different elements .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-(3-Phenylpropyl)piperazine, has been a subject of research in recent years . Various methods have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-(3-Phenylpropyl)piperazine consists of a six-membered ring containing two nitrogen atoms . The SMILES string representation of the molecule is C(CN1CCNCC1)Cc2ccccc2 .

Scientific Research Applications

Sigma Receptor Ligand

1-(3-Phenylpropyl)piperazine (1-PPP) is a sigma receptor ligand. Sigma receptors are proteins found in the central nervous system and peripheral tissues. They play a role in modulating neurotransmission, cell survival, and neuroprotection. Researchers have investigated 1-PPP’s binding affinity to sigma receptors and its potential therapeutic implications .

Cocaine Addiction Research

1-PPP has been studied for its ability to block the development of cocaine-induced conditioned place preference. In animal models, it inhibits cocaine-induced hyperactivity, suggesting a potential role in treating cocaine addiction .

Antidepressant Properties

Some studies have explored the antidepressant effects of 1-PPP. It may influence serotonin and dopamine systems, which are relevant in mood regulation. However, further research is needed to fully understand its antidepressant mechanisms .

Antipsychotic Activity

Researchers have investigated 1-PPP as a potential antipsychotic agent. Its interaction with sigma receptors and modulation of neurotransmitter systems could contribute to its antipsychotic properties .

Neuroprotection and Neurodegenerative Diseases

Given its sigma receptor affinity, 1-PPP has been explored for its neuroprotective effects. It may have implications in neurodegenerative conditions such as Alzheimer’s disease and Parkinson’s disease. However, more studies are necessary to validate these findings .

Chemical Biology and Medicinal Chemistry

1-PPP serves as a valuable tool compound in chemical biology and medicinal chemistry. Researchers use it to study sigma receptors, develop ligands, and explore novel drug candidates. Its structural modifications can lead to derivatives with improved pharmacological properties .

Safety and Hazards

Safety data sheets indicate that 1-(3-Phenylpropyl)piperazine may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

1-(3-phenylpropyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15/h1-3,5-6,14H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJCUYCKDGYLJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60970795
Record name 1-(3-Phenylpropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Phenylpropyl)piperazine

CAS RN

55455-92-0
Record name 1-(3-Phenylpropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Phenylpropyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-Ethoxycarbonylpiperazine and 1-bromo-3-phenylpropane were used as the starting materials and treated in the same manner as in Reference Example 9 to give 1-(3phenylpropyl)piperazine.
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Synthesis routes and methods II

Procedure details

A solution of 1-chloro-3-phenylpropane (5.4 g) in toluene (10 ml) was added to a stirred solution of piperazine (15.0 g) and triethylamine (3.5 g) in toluene (20 ml) at 100° C. The reaction mixture was heated with stirring at 100° C. for 0.2 hours and then heated under reflux for 18 hours. The reaction mixture was allowed to cool to room temperature and then filtered. The filtrate was evaporated and the residual oil was purified by column chromatography, eluting with dichloromethane/methanol (19:1), then methanol, to give 1-(3-phenylpropyl)piperazine as an oil.
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5.4 g
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15 g
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3.5 g
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10 mL
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20 mL
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